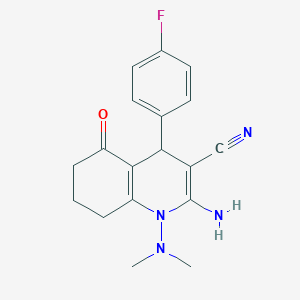
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is a complex organic compound characterized by its unique structure, which includes two phenyl groups, two piperidinylmethyl groups, and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Octane Backbone: The initial step involves the formation of the octane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions.
Addition of Piperidinylmethyl Groups: The piperidinylmethyl groups are added through nucleophilic substitution reactions.
Formation of Ketone Functionalities: The ketone functionalities are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione undergoes various types of chemical reactions, including:
Oxidation: The ketone functionalities can be further oxidized to carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with various biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
類似化合物との比較
Similar Compounds
1,8-Diphenyl-2,7-bis(morpholin-1-ylmethyl)octane-1,8-dione: Similar structure but with morpholine groups instead of piperidine.
1,8-Diphenyl-2,7-bis(pyrrolidin-1-ylmethyl)octane-1,8-dione: Similar structure but with pyrrolidine groups instead of piperidine.
Uniqueness
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of piperidinylmethyl groups provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.
特性
分子式 |
C32H44N2O2 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
1,8-diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione |
InChI |
InChI=1S/C32H44N2O2/c35-31(27-15-5-1-6-16-27)29(25-33-21-11-3-12-22-33)19-9-10-20-30(26-34-23-13-4-14-24-34)32(36)28-17-7-2-8-18-28/h1-2,5-8,15-18,29-30H,3-4,9-14,19-26H2 |
InChIキー |
BOKKZTAFOPRWIE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(CCCCC(CN2CCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633424.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11633426.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11633434.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633438.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633443.png)


![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)

![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)
